2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound classified as a pyridazine derivative. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms. Its unique substitution pattern includes a phenylpiperazine moiety and an isopropylphenyl group, contributing to its distinct chemical and biological properties. The molecular formula for this compound is C25H29N5O2, with a molecular weight of approximately 431.5 g/mol.
The synthesis of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves several key steps:
These steps are crucial for constructing the compound's complex structure while ensuring the integrity of its functional groups.
The structure of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide can be represented using its molecular formula, C25H29N5O2. The compound features:
Property | Value |
---|---|
Molecular Formula | C25H29N5O2 |
Molecular Weight | 431.5 g/mol |
IUPAC Name | 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
InChI Key | InChI=1S/C25H29N5O2/c1-18(2)20-10-12(21(26)24(28)14-27)22(23)15(19(3)4)11(20)9/h10,12,15,18H,1H3,(H,26,28) |
The compound can undergo various chemical reactions typical of its functional groups:
These reactions are essential for exploring the compound's reactivity and potential modifications.
The mechanism of action for 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets within biological systems:
These mechanisms highlight its potential therapeutic applications.
The physical and chemical properties of 2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide include:
Further characterization through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide detailed insights into these properties.
Due to its unique structure and biological activity, 2-[6-oxo-3-(4-phenyipiperazin-1-y)pyridazin-l(6H)-y]acetamide has potential applications in various fields:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: